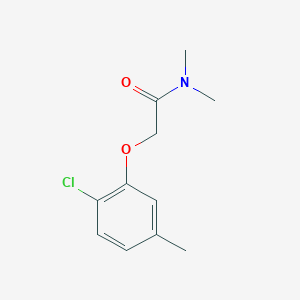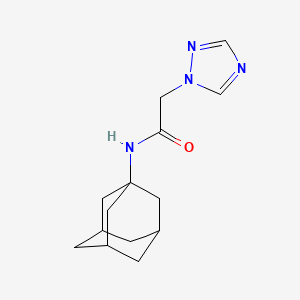![molecular formula C13H15F3N2O2 B7511605 (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B7511605.png)
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Wirkmechanismus
The mechanism of action of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone involves its ability to inhibit certain enzymes, such as protein kinase and cyclin-dependent kinase. By inhibiting these enzymes, this compound can prevent cancer cell growth and proliferation. Additionally, this compound has been shown to have neuroprotective effects, which may be due to its ability to modulate certain signaling pathways in the brain.
Biochemical and Physiological Effects:
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on certain enzymes, this compound has been shown to modulate certain signaling pathways in the brain, which may be responsible for its neuroprotective effects. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone in lab experiments is its ability to selectively inhibit certain enzymes, which can be useful in studying the role of these enzymes in disease development. Additionally, this compound has been shown to have low toxicity, which makes it a safer option for lab experiments. One limitation of using this compound is its relatively low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone. One area of research is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, future research may focus on the use of this compound in combination with other drugs to enhance its effectiveness in treating certain diseases.
Synthesemethoden
The synthesis of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone can be achieved through a multi-step process. The first step involves the synthesis of 6-(trifluoromethyl)pyridin-3-amine, which can be achieved by reacting 6-bromo-3-trifluoromethylpyridine with ammonia. The second step involves the synthesis of (2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone by reacting 6-(trifluoromethyl)pyridin-3-amine with 2-ethylmorpholine and benzoyl chloride.
Wissenschaftliche Forschungsanwendungen
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone has been studied for its potential applications in drug development. It has been shown to have inhibitory effects on certain enzymes, such as protein kinase and cyclin-dependent kinase, which play a role in cancer cell growth and proliferation. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(2-ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O2/c1-2-10-8-18(5-6-20-10)12(19)9-3-4-11(17-7-9)13(14,15)16/h3-4,7,10H,2,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUCAXHUFPUBBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCO1)C(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethylmorpholin-4-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-methyl-N-[(4-methylphenyl)methyl]cyclobutanecarboxamide](/img/structure/B7511562.png)



![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7511595.png)




